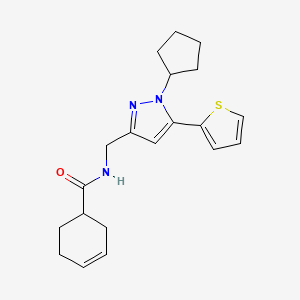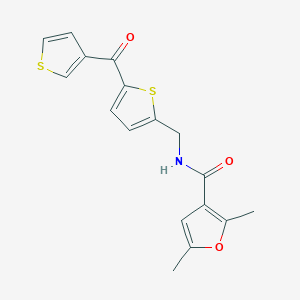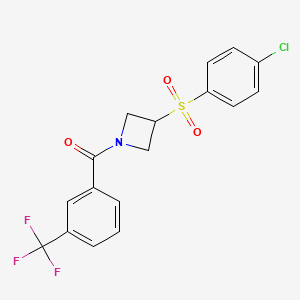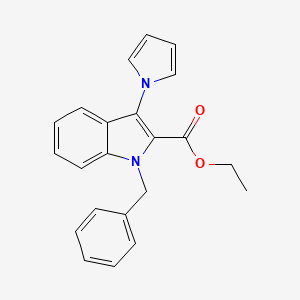![molecular formula C16H16N2O3 B2421364 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 941960-52-7](/img/structure/B2421364.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom), a quinoline ring (a fused ring compound with a benzene ring and a pyridine ring), and an acetamide group (a functional group derived from acetic acid). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and quinoline rings, and the attachment of the acetamide group. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The furan and quinoline rings are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This can give the compound interesting chemical properties, such as stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The furan ring, for example, is aromatic and may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The acetamide group could undergo various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity Against Cancer Cells
Cancer remains a significant global health challenge, and novel drug agents are continually sought. Research has shown that N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide demonstrates antiproliferative activity against cervical (HeLa) cancer cells. Compound 15, in particular, exhibited the highest antiproliferative activity with an IC50 of 8.81 µM . Further investigations into its mechanism of action and potential clinical applications are warranted.
Antioxidant Properties
The compound also possesses antioxidant properties. Thiosemicarbazide derivatives (3, 10, and 9) and triazole derivatives (15, 18, 19, 20, 21, and 22) showed promising lipid peroxidation inhibitory activity. These compounds could play a role in combating oxidative stress-related diseases . Understanding their antioxidant mechanisms and optimizing their efficacy could lead to therapeutic applications.
Furan Platform Chemicals
Beyond pharmaceutical applications, furan-based compounds play a role in the production of platform chemicals. For instance, furfural and 5-hydroxymethylfurfural (both derived from furan) serve as starting materials for various chemical processes. Additionally, 2,5-furandicarboxylic acid, a secondary furan platform chemical, has potential applications in large-scale manufacturing .
Computational Predictions
Physicochemical and pharmacokinetic properties of the synthesized products have been calculated using SwissADME. These predictions guide researchers in selecting promising candidates for further development. The compound’s drug-likeness and other parameters influence its suitability for drug design .
Wirkmechanismus
Target of Action
The primary targets of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are currently unknown . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Furan derivatives have been found to have a unique place in the field of medicinal chemistry , suggesting that this compound may also interact with various biochemical pathways.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVJGANMRTWIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)

![N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2421291.png)

![4-[6-[(2-amino-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2421294.png)


![(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2421298.png)
![N-[1-(1-Ethylpyrazol-4-yl)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2421300.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2421301.png)
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2421303.png)
